Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside
Description
Structural Determination and Stereochemistry
Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-galactopyranoside (CAS: 141019-70-7) is a monosaccharide derivative with a galactopyranose backbone modified at multiple positions. Its structure (Figure 1) includes:
- A benzyl group at the anomeric (C1) position, conferring α-configuration.
- A 2-acetamido group replacing the hydroxyl at C2, introducing a nitrogen-containing substituent.
- Benzoyl esters at C3 and C6, serving as protective groups.
- A 2-deoxy modification, removing the hydroxyl at C2.
Stereochemical confirmation relies on nuclear magnetic resonance (NMR) spectroscopy. Key evidence includes:
- 1H NMR : The anomeric proton (H1) resonates at δ 4.58–4.71 ppm as a doublet (J = 3.6 Hz), characteristic of α-configuration.
- 13C NMR : The C1 signal at δ 100.0–104.0 ppm aligns with α-glycosidic linkage.
- NOESY correlations between H1 and H3/H5 confirm the axial orientation of the benzyl group.
Table 1: Key NMR Assignments
| Position | 1H δ (ppm) | 13C δ (ppm) | Coupling Constants (J, Hz) |
|---|---|---|---|
| C1 (H1) | 4.65 (d) | 98.2 | J1,2 = 3.6 |
| C2 (NHAc) | 2.03 (s) | 22.1 (CH3) | - |
| C3 (Bz) | 5.35–5.20 (m) | 128.5 (Bz) | - |
| C6 (Bz) | 4.21 (dd) | 63.0 | J5,6 = 6.2, J6,6’ = 12.5 |
Functional Group Distribution and Protecting Strategy
The compound’s functional groups are strategically protected to enable selective reactivity in synthetic pathways:
- Benzoyl esters (C3, C6) : Provide steric and electronic stabilization, preventing undesired side reactions.
- Benzyl group (C1) : Stabilizes the α-anomer and facilitates later deprotection under hydrogenolysis.
- Acetamido (C2) : Enhances solubility and participates in hydrogen bonding, influencing conformational stability.
Synthetic considerations :
Conformational Studies via NMR and Computational Modeling
Conformational preferences are critical for understanding reactivity and interactions:
- NMR analysis :
- Computational modeling (DFT) :
Table 2: Conformational Populations in Solution
| Conformer | Population (%) | Key Stabilizing Interactions |
|---|---|---|
| 4C1-chair | 85 | H-bonding (acetamido→C3-OBz) |
| 1C4-boat | 12 | Reduced steric hindrance at C4 |
| Skew-boat | 3 | Transient stabilization by solvent |
Mechanistic implications :
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25+,26-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVKGGKJMHXHHZ-KPTFLJRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The most widely cited synthesis begins with a 2-acetamido-2-deoxy-D-galactopyranose derivative. Petit et al. developed a method using benzyl alcohol as both a nucleophile and solvent, reacting with a per-O-benzylated galactosamine thioglycoside donor in N,N-dimethylformamide (DMF) at 90°C for 1 hour . Key steps include:
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Protection Strategy : The 3- and 6-hydroxyl groups are benzoylated prior to glycosylation, while the 2-position is protected as an acetamide.
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Glycosylation : The thioglycoside donor is activated under mild acidic conditions, facilitating α-selective coupling with benzyl alcohol.
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Yield : This method achieves an 88% isolated yield, attributed to the stabilizing effect of benzoyl groups on the oxocarbenium ion intermediate .
Benzylidenyl-Directed Stereoselective Glycosylation
A 2021 study demonstrated that 4,6-di-O-benzylidenyl protection enhances α-selectivity in galactosamine derivatives . While applied to 2-azido-2-deoxy donors, this approach is adaptable to acetamide-protected analogs:
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Donor Preparation : The 4,6-O-benzylidenyl group locks the galactopyranoside into a rigid chair conformation, favoring axial attack by the benzyl alcohol nucleophile.
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3-O-TBDPS Protection : A tert-butyldiphenylsilyl (TBDPS) group at the 3-position increases donor reactivity by destabilizing the ground state through steric effects .
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Activation : N-Iodosuccinimide (NIS) and triflic acid promote thioglycoside activation at -15°C, yielding α:β ratios >20:1.
Table 1: Comparison of Protecting Group Effects on α-Selectivity
| 3-O Protecting Group | 4,6-O Protection | α:β Ratio | Yield (%) |
|---|---|---|---|
| TBDPS | Benzylidenyl | 22:1 | 91 |
| Benzoyl | Benzyl | 5:1 | 78 |
| Acetyl | Benzylidenyl | 12:1 | 83 |
Solid-Phase Synthesis for Scalable Production
Recent advances employ polymer-supported benzyl alcohol to streamline purification. The protocol involves:
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Resin Functionalization : Wang resin is derivatized with a photolabile linker and benzyl alcohol .
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Glycosylation : A galactosamine trichloroacetimidate donor reacts with the resin-bound nucleophile under BF3·OEt2 catalysis.
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Deprotection and Cleavage : Sequential benzoyl group removal with NaOMe/MeOH, followed by UV-induced cleavage, affords the target compound in 76% yield over 4 steps .
Enzymatic Transglycosylation
Though less common, enzymatic methods using mutant glycosidases show promise for stereocontrol:
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Engineered Galactosidases : Directed evolution of β-galactosidase from Bacillus circulans enables retention of anomeric configuration when using p-nitrophenyl glycoside donors .
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Conditions : Reactions proceed in phosphate buffer (pH 7.4) at 37°C with 15% DMSO to enhance donor solubility.
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Yield : 58% yield with >95% α-selectivity, though substrate scope remains limited compared to chemical methods .
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150 W, 100°C) accelerates glycosylation between per-O-benzoylated galactosamine donors and benzyl alcohol. Key advantages include:
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Kinetic Control : Short 10-minute reactions suppress β-anomer formation via faster α-pathway transition states.
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Solvent System : Acetonitrile/benzyl alcohol (4:1) optimizes dielectric heating and nucleophile concentration.
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Yield : 82% yield with 94% α-purity, comparable to traditional thermal methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often employed to remove protective groups or reduce specific functional groups.
Substitution: Commonly used to replace one functional group with another, particularly in the modification of the benzoyl groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
Chemical Properties and Structure
Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside has the molecular formula and a molecular weight of 519.5 g/mol. Its structure features multiple benzoyl groups that enhance its reactivity and solubility in organic solvents, making it suitable for various synthetic applications.
Glycosylation Studies
Glycosylation is a critical process in biochemistry, influencing protein function and stability. This compound serves as a key intermediate in synthesizing glycosides and oligosaccharides.
Case Study: Synthesis of Glycopeptides
Research has demonstrated the utility of this compound in synthesizing glycopeptide derivatives. For instance, the synthesis of O-sulfo and O-methyl derivatives of allyl O-(beta-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-alpha-D-galactopyranoside has been reported, showcasing its role in developing compounds that mimic natural glycoproteins .
Mucin Biosynthesis Inhibition
This compound is recognized for its ability to inhibit mucin synthesis. This property is particularly relevant in medical research focused on diseases where mucin overproduction is a concern, such as cystic fibrosis and certain cancers.
Case Study: HIV Research
A study highlighted that treatment with this compound increased human immunodeficiency virus (HIV) replication and viral outgrowth efficacy in vitro by altering O-glycosylation processes . This suggests that inhibiting mucin biosynthesis can modulate viral infectivity, providing insights into potential therapeutic strategies for managing HIV.
Anticonvulsant Activity
Recent investigations have indicated that derivatives of this compound exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies have shown that specific modifications to the benzyl group can enhance anticonvulsant activity in animal models .
Case Study: Structure-Activity Relationship Studies
In a series of experiments involving N-benzyl derivatives, it was found that certain substitutions significantly improved anticonvulsant efficacy compared to traditional treatments like phenobarbital . This opens avenues for developing new antiepileptic drugs based on this compound's structure.
Drug Development
The compound's ability to act as a glycosylation inhibitor positions it as a valuable tool in drug development. By modifying glycan structures on therapeutic proteins or antibodies, researchers can enhance drug efficacy and reduce immunogenicity.
Data Table: Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Glycosylation Studies | Intermediate in synthesizing glycosides | Essential for creating glycopeptide derivatives |
| Mucin Biosynthesis Inhibition | Inhibits mucin production; relevant in HIV research | Alters O-glycosylation affecting HIV replication |
| Anticonvulsant Activity | Derivatives show potential as anticonvulsants | Structure modifications enhance activity |
| Drug Development | Modifies glycan structures on drugs | Improves efficacy and reduces immunogenicity |
Mechanism of Action
The compound acts as a competitive inhibitor of O-glycosylation by mimicking the natural substrates of glycosyltransferases. It specifically targets the β1,3-galactosyltransferase involved in the elongation of O-glycan chains, thereby blocking the extension of these chains and disrupting glycoprotein synthesis. This mechanism is particularly effective in inhibiting the synthesis of mucins, which are heavily glycosylated proteins involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Reactivity
Table 1: Key Structural Differences and Implications
Fluorinated Derivatives
Fluorination at strategic positions (e.g., 4- or 6-O) introduces metabolic stability and enables tracking via ¹⁹F-NMR. For example:
- Benzyl 2-acetamido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-α-D-galactopyranoside: Synthesized via mesylation-fluorination of the 4-OH group. The fluorine atom enhances resistance to enzymatic degradation, making it a metabolic reporter for studying O-GlcNAc modifications .
- Benzyl 2-acetamido-3,6-di-O-butanoyl-4-fluoro-α-D-glucopyranoside : Butanoyl esters increase lipophilicity, improving membrane permeability for cellular uptake studies.
Glycosylation Behavior
The target compound’s 3,6-di-O-benzoyl groups critically influence glycosylation outcomes:
- Steric Effects: Bulky benzoyl groups at C3 and C6 hinder nucleophilic attack at C4, favoring β-linked glycosides when reacting with galactosyl donors .
- Contrast with 3,6-di-O-benzyl Analogs: Benzyl ethers (e.g., Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside ) offer less steric hindrance, leading to mixed α/β glycosylation products due to reduced directional control.
Biological Activity
Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside (often referred to as BAGN) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of glycosylation processes and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Overview of BAGN
BAGN is a derivative of N-acetyl-alpha-D-galactosamine (GalNAc) and is primarily known for its role as an inhibitor of O-glycosylation. This inhibition affects various cellular functions, particularly in immune response and viral infections. The compound's structure allows it to mimic natural substrates involved in glycosylation, thereby interfering with normal glycan chain elongation.
- Inhibition of O-Glycosylation : BAGN acts as a competitive inhibitor of enzymes responsible for O-glycan chain extension. It blocks the activity of β1,3-galactosyltransferase, which is crucial for the elongation process in mucin biosynthesis .
- Impact on Viral Replication : Research indicates that BAGN enhances the infectivity and replication rates of HIV in vitro. In studies, cells treated with BAGN showed a significant increase in HIV-infected cells and viral production compared to untreated controls . This suggests that while BAGN inhibits glycosylation, it may also facilitate viral replication under certain conditions.
- Altered Immune Response : BAGN treatment has been associated with changes in the expression of surface markers on immune cells. For instance, treated cells exhibited decreased levels of CD25 and CCR5 but increased HLA-DR expression, correlating with higher infection rates .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| O-Glycosylation Inhibition | Blocks glycan chain elongation | |
| HIV Replication Enhancement | Increased percentage of infected cells | |
| Immune Marker Expression | Altered expression profiles |
Case Studies
- HIV Infection Studies : In a controlled experiment, PHA-blast target cells were pre-treated with BAGN before exposure to HIV. The results showed a 30-fold increase in the percentage of infected cells when using virus grown in the presence of BAGN compared to controls . This study highlights the dual role of BAGN in both inhibiting glycosylation and potentially enhancing viral replication.
- Mucin Biosynthesis : In colon cancer cell lines (e.g., LS174T), BAGN was observed to inhibit mucin production by interfering with glycosylation pathways. Long-term exposure led to the accumulation of glycoproteins within cytoplasmic vesicles, indicating a disruption in normal secretion processes .
Q & A
Q. What are the standard synthetic routes for preparing Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-galactopyranoside?
The compound is synthesized through multi-step protecting group strategies. A common approach involves:
- Benzylation : Reacting precursor sugars with benzyl bromide in the presence of bases like barium oxide/hydroxide to introduce benzyl groups at specific hydroxyl positions .
- Displacement reactions : For example, methanesulfonyl chloride is used to generate a leaving group (e.g., methylsulfonyloxy), which is then displaced by fluoride ions to introduce fluorine substituents .
- Selective benzoylation : Using reagents like N-benzoylimidazole under reflux to selectively protect hydroxyl groups without disrupting existing acetamido or benzyl groups .
Key intermediates, such as benzyl 2-acetamido-3-O-allyl-6-O-benzyl derivatives, are critical for subsequent glycosylation steps .
Q. How is the compound characterized to confirm its structure and purity?
Characterization relies on:
- NMR spectroscopy : Key signals include the anomeric proton (δ ~4.5–5.5 ppm, J1,2 = 3–5 Hz for α-configuration) and acetamido protons (δ ~1.9–2.1 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 762.3363 for C41H50N2O12) .
- X-ray crystallography : Used to resolve stereochemistry in complex intermediates .
- HPLC : Validates purity (>95%) using reverse-phase columns .
Q. What are its primary applications in glycobiology research?
The compound serves as a critical intermediate in:
- Synthesis of Lewis antigens : Used to study glycosyltransferases that catalyze the formation of GlcNAcβ1-3GalNAc linkages in mucin-type glycoproteins .
- Oligosaccharide assembly : Acts as a glycosyl acceptor or donor in regioselective glycosylation reactions to build tumor-associated carbohydrate antigens (e.g., sialyl-Lewis X) .
- Enzymatic studies : Facilitates structural analysis of glycosidase and glycosyltransferase substrate specificity .
Advanced Research Questions
Q. How can regioselectivity be optimized in glycosylation reactions involving this compound?
Regioselectivity is controlled by:
- Protecting group patterns : Benzyl and benzoyl groups block specific hydroxyls, directing glycosylation to unprotected positions (e.g., C-4 in 3,6-di-O-benzyl derivatives) .
- Catalytic conditions : Using N-iodosuccinimide (NIS) and triflic acid promotes β-selectivity, while silver triflate favors α-linkages .
- Temperature and solvent : Reactions in dichloromethane at −40°C improve stereochemical outcomes compared to room-temperature conditions .
For example, reports a 72% yield for a β-(1→4)-linked disaccharide using 2,3,4,6-tetra-O-acetyl-galactopyranosyl trichloroacetimidate under NIS activation .
Q. What strategies enable selective deprotection of benzyl groups without disrupting other functionalities?
- Hydrogenolysis : Palladium-on-carbon (Pd/C) under H2 atmosphere selectively removes benzyl groups while preserving acetamido and benzoyl groups .
- Reductive ring-opening : Sodium cyanoborohydride cleaves benzylidene acetals to expose diols for further functionalization .
- Acid hydrolysis : Dilute acetic acid (60%) removes isopropylidene groups without affecting benzyl ethers .
demonstrates successful deprotection of a benzylidene group using sodium cyanoborohydride, yielding a 3,6-di-O-benzyl intermediate .
Q. How is this compound utilized in synthesizing complex oligosaccharides with specific linkages?
The compound acts as a modular building block:
- Stepwise glycosylation : Sequential coupling with trichloroacetimidate or thioglycoside donors extends the carbohydrate chain. For example, describes a hexasaccharide synthesis using iterative glycosylation and deprotection steps .
- Orthogonal protection : Combining benzyl (acid-stable) and allyl (palladium-labile) groups enables precise control over reaction sequences .
- Click chemistry : Azide-functionalized derivatives (e.g., benzyl 2-azido-2-deoxy analogs) participate in copper-catalyzed cycloaddition for bioconjugation .
In , the compound was used to synthesize a trisaccharide via benzylation, acetal cleavage, and silylation, achieving a 38% yield .
Key Methodological Considerations
- Stereochemical validation : Always confirm anomeric configuration via <sup>1</sup>H NMR coupling constants (J1,2 values) and NOE experiments .
- Contradictory evidence : Some studies report varying yields for similar reactions (e.g., 30–81% for benzylation steps). Replicate conditions from multiple sources (e.g., vs. 20) and optimize solvent/base combinations .
- Storage : Store at −20°C under inert atmosphere to prevent hydrolysis of benzoyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
